4-Bromo-N-methylpicolinamide CAS number and properties
4-Bromo-N-methylpicolinamide CAS number and properties
An In-depth Technical Guide to 4-Bromo-N-methylpicolinamide for Advanced Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-Bromo-N-methylpicolinamide, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the compound's core properties, synthesis, reactivity, and critical applications, with a focus on the causal reasoning behind its utility in pharmaceutical research.
Core Compound Identification and Properties
4-Bromo-N-methylpicolinamide is a substituted pyridine derivative whose strategic importance lies in its dual functionality. The picolinamide core is a recognized pharmacophore in various drug candidates, while the bromine atom at the 4-position serves as a versatile synthetic handle for elaboration into more complex molecules.
CAS Number : 1209459-88-0[1][2][3]
The physical and chemical properties of a compound are foundational to its application in experimental work. The predicted high boiling point and solid-state form are typical for a molecule of this size and polarity, influencing decisions regarding reaction conditions and purification methods. Storage under an inert atmosphere at refrigerated temperatures is recommended to ensure long-term stability and prevent degradation.[3]
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-N-methyl-2-pyridinecarboxamide | |
| Molecular Formula | C₇H₇BrN₂O | [3] |
| Molecular Weight | 215.05 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 350.8 ± 27.0 °C (Predicted) | [1] |
| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [1] |
| InChI Key | MCICFBBFLFBLJW-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, 2-8°C | [1][3] |
Synthesis and Strategic Reactivity
The synthesis of 4-Bromo-N-methylpicolinamide is typically achieved through the amidation of its corresponding carboxylic acid precursor, 4-Bromopicolinic acid. This transformation is a cornerstone of medicinal chemistry, and the choice of coupling agent is critical for ensuring high yield and purity.
Proposed Synthetic Workflow
The logical and field-proven approach involves a two-step process starting from commercially available materials. The first step is the synthesis of the carboxylic acid intermediate, followed by amide bond formation.
Caption: Proposed two-step synthesis of 4-Bromo-N-methylpicolinamide.
Experimental Protocol: Amide Coupling
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Dissolution: Dissolve 4-Bromopicolinic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
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Activation: Add an amide coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes. This step is crucial as it activates the carboxylic acid to form a highly reactive ester intermediate, which is susceptible to nucleophilic attack.
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Amine Addition: Add methylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) (1.2 eq) to the reaction mixture.
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Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
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Work-up and Purification: Upon completion, quench the reaction with water, extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield pure 4-Bromo-N-methylpicolinamide.
Core Application in Drug Discovery
The true value of 4-Bromo-N-methylpicolinamide is realized in its role as a versatile scaffold for building libraries of drug candidates. The bromine atom is not merely a substituent but a strategic linchpin for introducing molecular diversity via metal-catalyzed cross-coupling reactions.
This compound serves as a critical intermediate in the synthesis of potent anti-tumor agents. For instance, derivatives of N-methylpicolinamide have been investigated as inhibitors of angiogenesis and inducers of apoptosis, two key pathways in cancer progression.[4] Specifically, N-methylpicolinamide-4-thiol derivatives have shown potent anti-proliferative activities by selectively inhibiting Aurora-B kinase.[5] The 4-bromo precursor is essential for creating the carbon-sulfur or carbon-nitrogen bonds required for these advanced analogs.
Caption: Utility of the scaffold in generating diverse chemical entities.
The ability to perform these reactions allows for a systematic exploration of the structure-activity relationship (SAR). By varying the substituent introduced at the 4-position, researchers can fine-tune the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is paramount. The primary hazards are associated with ingestion and irritation to the skin, eyes, and respiratory tract.
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1][3] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3][6] |
| Precautionary Codes | P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | [7] |
Mandatory Handling Protocol
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
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Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
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Dispensing: Use a spatula for transferring the solid. Avoid creating dust.
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Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and absorb the material with an inert substance like vermiculite or sand.[8]
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Storage: Keep the container tightly sealed and store in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[1][3]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-Bromo-N-methylpicolinamide is more than a simple chemical; it is a strategically designed building block that offers significant advantages in the field of drug discovery. Its defined chemical properties, straightforward synthesis, and, most importantly, its capacity for diverse chemical modifications make it an invaluable tool for medicinal chemists aiming to develop novel therapeutics, particularly in oncology. Understanding its core attributes and handling requirements is the first step toward unlocking its full potential in the laboratory.
References
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MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved February 9, 2026, from [Link]
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Fisher Scientific Company. (2025, December 19). 4-Bromoaniline SDS. Retrieved February 9, 2026, from [Link]
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Chemsrc. (2025, August 25). CAS#:6374-83-0 | 1-bromo-4-(N-methylacetamido)anthraquinone. Retrieved February 9, 2026, from [Link]
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PubChem. (n.d.). 4-Bromopicolinamide. Retrieved February 9, 2026, from [Link]
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PubChem. (n.d.). Methyl 4-bromopicolinate. Retrieved February 9, 2026, from [Link]
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PubMed. (2012, May 25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
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